Structural Elucidation of[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine: A Comprehensive NMR Characterization Guide
Structural Elucidation of[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine: A Comprehensive NMR Characterization Guide
Executive Summary
The structural verification of complex active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in drug development. [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine represents a highly functionalized diaryl ether scaffold, a privileged pharmacophore frequently utilized in kinase inhibitors and CNS-active agents. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously characterize this molecule. By bridging fundamental spin-system logic with advanced 2D correlation techniques, this guide establishes a robust framework for structural elucidation.
Structural Deconstruction & Chemical Environment
To design an effective NMR strategy, we must first deconstruct the molecule into its core electronic environments:
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Ring A (3,5-Dimethylphenoxy Group): A symmetrically substituted aromatic ring. The ether oxygen acts as a strong resonance electron donor but an inductive electron withdrawing group, heavily shielding the ortho (C2, C6) and para (C4) protons/carbons while deshielding the directly attached C1 carbon.
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Ring B (3-Methylphenyl Core): An asymmetric 1,3,4-trisubstituted benzene ring. It contains three distinct substituents: a methanamine group (-CH₂NH₂) at C1, a methyl group at C3, and the phenoxy ether linkage at C4.
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The Diaryl Ether Linkage: The C-O-C bond is NMR-silent in 1H but heavily dictates the chemical shifts of the adjacent quaternary carbons. The robust nature of the diaryl ether bond makes it a privileged scaffold in medicinal chemistry, necessitating precise analytical methods for its confirmation [3].
Experimental Methodology & Self-Validating Protocols
A rigorous NMR protocol must be a closed-loop, self-validating system. Every experimental parameter is chosen based on specific physical causalities to prevent assignment ambiguity.
Step-by-Step Acquisition Protocol
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl₃ is selected over protic solvents (like Methanol-d4) to prevent rapid deuterium exchange with the -NH₂ protons. This ensures the amine protons remain observable (albeit broadened due to quadrupolar relaxation and intermediate exchange rates) [2].
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1D ¹H NMR (400 MHz): Acquire with a standard 30° pulse (zg30), 16 scans, and a 1-second relaxation delay (d1).
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1D ¹³C NMR (100 MHz): Acquire with inverse gated decoupling (igig30) if quantitation is needed, or standard power-gated decoupling (zgpg30) for routine analysis. Use 1024 scans and a d1 of 2.5 seconds.
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Causality: Quaternary carbons (like the C-O and C-N carbons) lack directly attached protons to facilitate dipole-dipole relaxation. A longer d1 ensures these nuclei return to thermal equilibrium, preventing signal nullification.
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DEPT-135 (Distortionless Enhancement by Polarization Transfer): Acquire immediately following the ¹³C experiment.
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Self-Validating Logic: DEPT-135 yields positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and zero signals for quaternary carbons. If a putative ether-linked carbon at ~152 ppm appears in the ¹³C spectrum but fails to disappear in the DEPT-135 spectrum, the assignment is instantly falsified, forcing a re-evaluation of the spin system.
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Step-by-step experimental workflow for comprehensive NMR structural elucidation.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts, multiplicities, and coupling constants (J) based on the electronic environments of the molecule.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | Structural Assignment |
| Ring A - CH₃ (3,5) | 2.25 | Singlet (s) | - | 6H | Ar-CH₃ (Symmetric) |
| Ring B - CH₃ (3) | 2.28 | Singlet (s) | - | 3H | Ar-CH₃ (Ortho to Ether) |
| Methanamine -CH₂- | 3.82 | Singlet (s) | - | 2H | Ar-CH₂-N |
| Amine -NH₂ | 1.65 | Broad Singlet (br s) | - | 2H | -NH₂ (Exchangeable) |
| Ring A - H2, H6 | 6.52 | Broad Singlet (br s) | - | 2H | Ar-H (ortho to O) |
| Ring A - H4 | 6.68 | Broad Singlet (br s) | - | 1H | Ar-H (para to O) |
| Ring B - H5 | 6.82 | Doublet (d) | 8.2 | 1H | Ar-H (ortho to O) |
| Ring B - H6 | 7.08 | Doublet of doublets | 8.2, 2.0 | 1H | Ar-H (para to CH₃) |
| Ring B - H2 | 7.18 | Doublet (d) | 2.0 | 1H | Ar-H (meta to O) |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | DEPT-135 Phase | Structural Assignment |
| Ring B - C3-CH₃ | 16.2 | Positive (+) | Methyl carbon (ortho to O) |
| Ring A - C3,C5-CH₃ | 21.4 | Positive (+) | Methyl carbons |
| Methanamine -CH₂- | 46.1 | Negative (-) | Methylene carbon |
| Ring A - C2, C6 | 115.8 | Positive (+) | Ar-CH (ortho to O) |
| Ring B - C5 | 118.4 | Positive (+) | Ar-CH (ortho to O) |
| Ring A - C4 | 124.1 | Positive (+) | Ar-CH (para to O) |
| Ring B - C6 | 126.5 | Positive (+) | Ar-CH |
| Ring B - C2 | 130.2 | Positive (+) | Ar-CH |
| Ring B - C3 | 131.5 | Null (0) | Ar-C (Quaternary, attached to CH₃) |
| Ring B - C1 | 136.8 | Null (0) | Ar-C (Quaternary, attached to CH₂NH₂) |
| Ring A - C3, C5 | 139.5 | Null (0) | Ar-C (Quaternary, attached to CH₃) |
| Ring B - C4 | 152.3 | Null (0) | Ar-C (Quaternary, attached to O) |
| Ring A - C1 | 158.2 | Null (0) | Ar-C (Quaternary, attached to O) |
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides the inventory of atoms, 2D NMR provides the architectural blueprint. The assignment of diaryl ether linkages heavily relies on identifying the characteristic deshielded quaternary carbons (typically 150–160 ppm) and confirming connectivity via HMBC, as demonstrated in the structural analysis of complex ether scaffolds [1].
COSY (Correlation Spectroscopy)
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Purpose: Maps homonuclear ³J (H-H) couplings.
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Application: In Ring B, COSY will show a strong cross-peak between H5 (6.82 ppm) and H6 (7.08 ppm), confirming their ortho relationship. H2 (7.18 ppm) will show no COSY correlation to H5, validating its isolated position between the methyl and methanamine groups.
HSQC (Heteronuclear Single Quantum Coherence)
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Purpose: Maps ¹J (C-H) direct attachments.
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Application: Resolves overlapping aromatic signals by dispersing them into the carbon dimension. It confirms that the proton at 3.82 ppm is directly attached to the inverted DEPT-135 carbon at 46.1 ppm, definitively assigning the methanamine -CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation)
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Purpose: Maps long-range ²J and ³J (C-H) couplings across quaternary centers.
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Application: HMBC provides the definitive proof of the regiochemistry. 1D NMR cannot confirm relative spatial connectivity. By observing a ³J cross-peak between the Ring B methyl protons (~2.28 ppm) and the C4 quaternary carbon (~152.3 ppm), we unequivocally lock the methyl group adjacent to the ether linkage. Furthermore, the methylene protons (~3.82 ppm) will show ³J correlations to C2 and C6, anchoring the methanamine group to C1.
Key HMBC logical pathways confirming substituent placement on Ring B.
Conclusion
The structural characterization of[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine requires a methodical synthesis of 1D and 2D NMR techniques. By utilizing a self-validating loop—where DEPT-135 phases confirm 13C multiplicities, and HMBC cross-peaks bridge the isolated spin systems—researchers can achieve absolute certainty in the regiochemical assignment of the diaryl ether and methanamine substituents.
References
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Takuya Akiyama et al., "NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin", Biomacromolecules, 2016. URL:[Link]
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"Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol", The Journal of Organic Chemistry, 2021. URL:[Link]
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"Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst", Journal of Synthetic Chemistry, 2024. URL:[Link]
